Cas no 154148-69-3 (5-Aminomethyl-pyrrolidin-2-one)
5-Aminomethyl-pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(Aminomethyl)pyrrolidin-2-one
- 5-(Aminomethyl)-2-pyrrolidone
- 2-Pyrrolidinone,5-(aminomethyl)-
- 5-AMINOMETHYL-PYRROLIDIN-2-ONE
- 5-Aminomethylpyrrolidin-2-one
- 5-(aminomethyl)pyrrolidin-2-one(SALTDATA: oxalate)
- 5-(Aminomethyl)-2-pyrrolidinone
- 4-(AMinoMethyl)-2-pyrrolidone
- 5-(Aminomethyl)pyrrolidin-2-one hydrochloride
- 2-Pyrrolidinone, 5-(aminomethyl)-
- 2-Pyrrolidinone,5-(aminomethyl)-, (5S)-
- GFOAHABINHRDKL-UHFFFAOYSA-N
- STK411273
- TRA0100266
- AB28123
- SY006694
- (S)-5-AMINOMETHYLPYRROLIDIN-2-ONE
- CS-0029734
- FT-0760096
- DTXSID70556483
- BB 0260618
- SY045358
- AKOS006282558
- FT-0770980
- MFCD06739064
- MFCD06739065
- (s)-5-(aminomethyl)-2-pyrrolidinone
- FT-0770406
- AB28507
- SCHEMBL864423
- A809503
- 154148-69-3
- AB28509
- 3-(Tritylmercapto)propionicacid
- EN300-81650
- (R)-5-(Aminomethyl)-2-pyrrolidinone
- CHEMBL4537373
- SY024297
- AS-31114
- 5-(Aminomethyl)pyrrolidin-2-one; [(5-Oxopyrrolidin-2-yl)methyl]amine
- MFCD06738893
- DB-064904
- DB-014061
- ALBB-003722
- DB-063608
- 5-Aminomethyl-pyrrolidin-2-one
-
- MDL: MFCD06738893
- Inchi: 1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)
- InChI Key: GFOAHABINHRDKL-UHFFFAOYSA-N
- SMILES: O=C1CCC(CN)N1
Computed Properties
- Exact Mass: 114.07900
- Monoisotopic Mass: 114.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: -1.3
Experimental Properties
- Density: 1.076±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 313.888°C at 760 mmHg
- Flash Point: 143.634℃
- Refractive Index: 1.481
- Solubility: Soluble (194 g/l) (25 º C),
- PSA: 55.12000
- LogP: 0.25280
5-Aminomethyl-pyrrolidin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-Aminomethyl-pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124-1g |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 96% | 1g |
1594.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124-5g |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 96% | 5g |
5766.69CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124-25g |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 96% | 25g |
20285.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124-500mg |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 96% | 500mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124-250mg |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 96% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124-100mg |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 96% | 100mg |
831.08CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853219-1g |
5-(Aminomethyl)-2-pyrrolidone |
154148-69-3 | ≥95% | 1g |
¥1,592.10 | 2022-01-10 | |
| Fluorochem | 094213-5g |
5-(Aminomethyl)pyrrolidin-2-one |
154148-69-3 | 95% | 5g |
£915.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853219-250mg |
5-(Aminomethyl)-2-pyrrolidone |
154148-69-3 | ≥95% | 250mg |
¥567.00 | 2022-01-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181724-1g |
5-Aminomethyl-pyrrolidin-2-one |
154148-69-3 | 95% | 1g |
¥1324.90 | 2023-09-04 |
5-Aminomethyl-pyrrolidin-2-one Suppliers
5-Aminomethyl-pyrrolidin-2-one Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyrrolidines Pyrrolidine-2-ones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyrrolidines Pyrrolidones Pyrrolidine-2-ones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 5-Aminomethyl-pyrrolidin-2-one
Introduction to 5-Aminomethyl-pyrrolidin-2-one (CAS No: 154148-69-3)
5-Aminomethyl-pyrrolidin-2-one, with the chemical formula C₅H₉NO₂, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of both an amine and a ketone moiety makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.
The CAS number 154148-69-3 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise referencing and differentiation from other structurally similar molecules. Its molecular structure consists of a pyrrolidine ring substituted with an amine group at the 5-position and a ketone at the 2-position, which contributes to its reactivity and potential utility in various synthetic pathways.
In recent years, 5-Aminomethyl-pyrrolidin-2-one has been extensively studied for its pharmacological properties and potential applications in drug discovery. The compound’s ability to serve as a building block for more complex molecules has made it valuable in the synthesis of novel therapeutic agents. Researchers have explored its role in developing inhibitors, modulators, and other bioactive compounds that target specific biological pathways.
One of the most compelling aspects of 5-Aminomethyl-pyrrolidin-2-one is its role as a precursor in the synthesis of more complex heterocyclic compounds. The pyrrolidinone scaffold is a common motif in many biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. By leveraging the reactivity of the amine and ketone groups, chemists can introduce various functional groups or side chains, tailoring the molecule for specific biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of 5-Aminomethyl-pyrrolidin-2-one in the development of small-molecule drugs. For instance, studies have demonstrated its utility in creating derivatives that exhibit enhanced binding affinity to target proteins or enzymes. This has opened up new avenues for treating a wide range of diseases, including neurological disorders, metabolic syndromes, and infectious diseases.
The synthetic versatility of 5-Aminomethyl-pyrrolidin-2-one also makes it a valuable tool in industrial applications. Its relatively simple structure allows for efficient synthesis through multiple pathways, including condensation reactions, cyclization processes, and functional group transformations. These synthetic strategies have been optimized to produce high yields and purity, making it feasible for large-scale production.
In addition to its pharmaceutical applications, 5-Aminomethyl-pyrrolidin-2-one has shown promise in material science and chemical research. Its unique structural features make it suitable for developing novel polymers, ligands for metal complexes, and other advanced materials. The ability to modify its core structure allows researchers to explore diverse chemical properties and functionalities.
The chemical reactivity of 5-Aminomethyl-pyrrolidin-2-one is primarily governed by its amine and ketone groups. The amine can participate in nucleophilic addition reactions, forming imines or amides when reacting with aldehydes or carboxylic acids. Similarly, the ketone group can undergo reduction to form secondary alcohols or undergo nucleophilic substitution reactions to introduce new functional groups. These reactions make it an ideal candidate for constructing complex molecular architectures.
Recent research has also focused on the computational modeling of 5-Aminomethyl-pyrrolidin-2-one derivatives to predict their biological activity and optimize their design. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how these molecules interact with biological targets at the atomic level. This approach has significantly accelerated the drug discovery process by allowing researchers to screen large libraries of compounds efficiently.
The safety profile of 5-Aminomethyl-pyrrolidin-2-one is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unwanted side reactions, and exposure should be minimized through appropriate personal protective equipment.
In conclusion,5-Aminomethyl-pyrrolidin-2-one (CAS No: 154148-69-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its structural features enable diverse synthetic transformations, making it a valuable intermediate for drug development. Recent advancements in medicinal chemistry have underscored its importance in creating novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,5-Aminomethyl-pyrrolidin-2-one is poised to remain a cornerstone in both academic and industrial chemical research.
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